3-Ethylmethcathinone hydrochloride
Overview
Description
3-Ethylmethcathinone hydrochloride is a synthetic stimulant belonging to the cathinone class of chemicals. It is structurally related to amphetamines and phenethylamines, and is known for its potential stimulant and entactogen effects. This compound has been studied primarily for forensic and toxicological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylmethcathinone hydrochloride typically involves the reaction of 3-ethylphenylacetone with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reductive amination techniques, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-Ethylmethcathinone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethylbenzoic acid.
Reduction: Formation of 3-ethylmethcathinol.
Substitution: Formation of various substituted amines and amides.
Scientific Research Applications
3-Ethylmethcathinone hydrochloride has been studied for various scientific research applications, including:
Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Limited studies on its potential therapeutic effects, primarily focusing on its stimulant properties.
Industry: Utilized in forensic science for the development of detection methods for synthetic cathinones.
Mechanism of Action
The mechanism of action of 3-Ethylmethcathinone hydrochloride involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound primarily targets the dopamine transporter, similar to other cathinones .
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone: Known for its stimulant and entactogen effects, commonly found in products marketed as bath salts.
3-Methylmethcathinone: Another synthetic cathinone with similar stimulant properties.
Methylenedioxypyrovalerone (MDPV): A potent stimulant with a high potential for abuse.
Uniqueness
3-Ethylmethcathinone hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which may influence its pharmacological profile and potency compared to other cathinones. Its structural similarity to both amphetamines and cathinones makes it a compound of interest in forensic and toxicological studies .
Biological Activity
3-Ethylmethcathinone hydrochloride (3-EMC) is a synthetic cathinone, a class of substances known for their psychoactive effects. This compound is structurally related to methcathinone and other cathinones, which are derived from the khat plant. The biological activity of 3-EMC has garnered interest due to its potential effects on the central nervous system (CNS) and its implications for public health and safety. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its chemical structure, which includes an ethyl group attached to the methcathinone backbone. The molecular formula is CHClN, and its structure can be represented as follows:
Pharmacological Effects
3-EMC exhibits stimulant properties similar to other cathinones. Research indicates that it acts primarily as a monoamine transporter inhibitor , affecting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.
Table 1: Summary of Pharmacological Effects
Effect | Mechanism |
---|---|
Increased Dopamine Levels | Inhibition of dopamine transporter (DAT) |
Increased Norepinephrine | Inhibition of norepinephrine transporter (NET) |
Increased Serotonin Levels | Inhibition of serotonin transporter (SERT) |
Toxicological Findings
The toxicological profile of 3-EMC has been investigated in various studies. It has been associated with several adverse effects, including:
- Cardiovascular Issues : Tachycardia, hypertension, and vasoconstriction.
- Neurological Symptoms : Agitation, anxiety, hallucinations, and seizures.
- Gastrointestinal Distress : Nausea and vomiting.
Case reports highlight the severe consequences of 3-EMC use, often exacerbated when combined with other substances.
Case Study Summary
- Case Report 1 : A 28-year-old male presented with severe agitation and tachycardia after using 3-EMC in combination with alcohol. He exhibited elevated blood pressure (180/110 mmHg) and required sedation for management.
- Case Report 2 : A 35-year-old female experienced seizures and hyperthermia after ingesting 3-EMC alone. She was treated for acute sympathomimetic toxicity.
Dependence Potential
Research indicates that 3-EMC may have a potential for dependence similar to other stimulants. Animal studies have shown that repeated administration can lead to conditioned place preference, suggesting rewarding effects that could contribute to abuse liability.
Properties
IUPAC Name |
1-(3-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-6-5-7-11(8-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPFBCCXDQICHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(C)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348015 | |
Record name | 3-Ethylmethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446466-60-8 | |
Record name | 3-Ethylmethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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